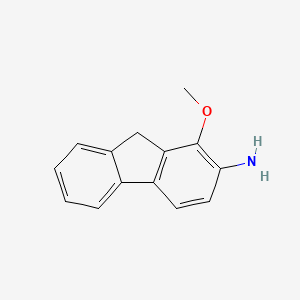

Fluoren-2-amine, 1-methoxy-

Description

Significance of Fluorene (B118485) Derivatives in Contemporary Organic and Medicinal Chemistry Research

Fluorene, a polycyclic aromatic hydrocarbon, and its derivatives are of considerable interest in modern organic and medicinal chemistry. researchgate.net The rigid, planar structure of the fluorene core, combined with its extended π-conjugated system, imparts favorable electronic and photophysical properties. acs.org These characteristics make fluorene derivatives valuable building blocks in the development of a wide range of functional materials and biologically active molecules. acs.org

In medicinal chemistry, the fluorene scaffold is present in several compounds investigated for their therapeutic potential, including anticancer, antiviral, and anti-inflammatory agents. researchgate.net The versatility of the fluorene ring allows for functionalization at various positions, enabling the fine-tuning of its pharmacological profile. For instance, the introduction of different substituents can modulate the compound's binding affinity to biological targets, its solubility, and its metabolic stability. A notable example is the study of N-acetyl-2-aminofluorene (AAF), a potent carcinogen whose investigation has significantly advanced the understanding of chemical carcinogenesis and the metabolic activation of aromatic amines. nih.gov

Contextualizing Fluoren-2-amine, 1-methoxy- within Amine and Methoxy-Functionalized Aromatic Systems Research

Fluoren-2-amine, 1-methoxy- is distinguished by the presence of both an amine (-NH2) and a methoxy (B1213986) (-OCH3) group on its aromatic framework. ontosight.ai This specific substitution pattern places it within the broader context of research on amine and methoxy-functionalized aromatic systems, which are known to exhibit a range of interesting properties and applications.

The amine group, a primary functional group, is a common feature in many biologically active compounds and can participate in hydrogen bonding, a crucial interaction in molecular recognition processes within biological systems. acs.org The methoxy group, on the other hand, is an electron-donating group that can influence the electronic properties of the aromatic system, often enhancing fluorescence and modulating reactivity. acs.org The combination of these two functional groups on a rigid fluorene backbone suggests that Fluoren-2-amine, 1-methoxy- may possess unique photophysical and biological characteristics. Research on similar functionalized aromatic compounds has led to the development of fluorescent probes for biological imaging and sensors, as well as new scaffolds for drug discovery. ontosight.ai

Historical Perspectives and Evolution of Research on Fluoren-2-amine, 1-methoxy-

The history of fluorene chemistry dates back to the 19th century, with significant research on its derivatives emerging in the mid-20th century. acs.org Early studies on fluorene derivatives were often focused on understanding their synthesis, reactivity, and basic chemical properties. acs.org A key area of historical research that provides context for Fluoren-2-amine, 1-methoxy- is the extensive investigation into aminofluorenes, particularly 2-aminofluorene (B1664046) and its acetylated form, N-acetyl-2-aminofluorene (AAF). nih.gov Research on AAF, which began around the mid-20th century, was pivotal in establishing the concept of metabolic activation of carcinogens and has been a cornerstone of cancer research for over five decades. nih.gov

While specific historical research focusing exclusively on Fluoren-2-amine, 1-methoxy- is not extensively documented, its structural relationship to these well-studied aminofluorenes suggests that its synthesis and potential biological activity would have been of interest within the broader evolution of fluorene chemistry. The development of synthetic methodologies for introducing multiple functional groups onto the fluorene ring has been a continuous area of research, paving the way for the preparation of more complex derivatives like Fluoren-2-amine, 1-methoxy-.

Overview of Current Research Trajectories and Future Directions for Fluoren-2-amine, 1-methoxy-

Current research on functionalized fluorene derivatives is vibrant and multifaceted, with a strong emphasis on their applications in materials science and medicinal chemistry. In the realm of materials science, fluorene-based polymers are being extensively investigated for their use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and thermal stability. researchgate.net The introduction of substituents like methoxy and amine groups can tune the emission color and charge-transporting properties of these materials. acs.org

For Fluoren-2-amine, 1-methoxy-, its potential as a fluorescent probe is a promising area for future investigation. ontosight.ai The combination of the fluorene scaffold with electron-donating amine and methoxy groups could lead to a molecule with interesting photophysical properties, such as high quantum yield and sensitivity to the local environment, making it a candidate for use in biological imaging and sensing applications.

In medicinal chemistry, the future direction for compounds like Fluoren-2-amine, 1-methoxy- lies in the exploration of their biological activities. Given the known pharmacological profiles of other fluorene derivatives, this compound could be screened for a variety of therapeutic applications. The amine and methoxy functional groups offer sites for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. The continued development of novel synthetic methods will also play a crucial role in accessing more complex and diverse fluorene derivatives for both material and biological applications. researchgate.net

Compound Information

| Compound Name |

| Fluoren-2-amine, 1-methoxy- |

| N-acetyl-2-aminofluorene |

| 2-aminofluorene |

| Fluorene |

Interactive Data Table: Properties of Fluoren-2-amine, 1-methoxy-

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO | ontosight.ai |

| CAS Number | 6893-22-7 | ontosight.ai |

| Potential Applications | Pharmaceuticals, Materials Science, Fluorescent Probes | ontosight.ai |

Structure

3D Structure

Properties

CAS No. |

6893-22-7 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

1-methoxy-9H-fluoren-2-amine |

InChI |

InChI=1S/C14H13NO/c1-16-14-12-8-9-4-2-3-5-10(9)11(12)6-7-13(14)15/h2-7H,8,15H2,1H3 |

InChI Key |

YBVQRIOMYQUPJT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1CC3=CC=CC=C32)N |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Precursor Chemistry of Fluoren 2 Amine, 1 Methoxy

Nitration and Subsequent Reduction Pathways for the Synthesis of Fluoren-2-amine, 1-methoxy-

A common and well-established method for introducing an amino group at the 2-position of the fluorene (B118485) ring system is through the nitration of a suitable precursor followed by the reduction of the resulting nitro group. smolecule.comorgsyn.org

The synthesis often commences with fluorene itself. Nitration of fluorene, typically using nitric acid in a solvent like glacial acetic acid, primarily yields 2-nitrofluorene (B1194847). orgsyn.orgrsc.org This reaction takes advantage of the inherent reactivity of the C2 position of the fluorene ring towards electrophilic substitution. The resulting 2-nitrofluorene can then be reduced to 2-aminofluorene (B1664046) using various reducing agents, such as zinc dust in the presence of calcium chloride and aqueous alcohol. orgsyn.org

For the synthesis of the target molecule, 1-methoxyfluoren-2-amine, the methoxy (B1213986) group must be incorporated. This can be achieved by starting with 1-methoxyfluorene. However, the nitration of 1-methoxyfluorene can be complex. The strong para-directing effect of the methoxy group at the 1-position can compete with the natural tendency for substitution at the 2-position of the fluorene system, potentially leading to a mixture of nitrated products. rsc.org

A more regioselective approach involves the nitration of fluorenone to produce 2-nitrofluorenone. researchgate.netgoogle.com This intermediate can then be subjected to further synthetic modifications. For instance, a study outlines a process where 2-nitrofluorene is oxidized to 2-nitro-9-fluorenone. google.com The subsequent steps would involve the introduction of the methoxy group and reduction of the nitro group and the ketone.

The reduction of the nitro group in substituted nitrofluorenes is a critical step. A variety of reducing agents can be employed, including hydrazine (B178648) hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst, which is effective for converting nitrofluorenyl compounds to their corresponding amines. nih.gov Another established method involves using zinc dust and calcium chloride. orgsyn.org

| Starting Material | Reagents for Nitration | Intermediate | Reagents for Reduction | Product | Reference |

| Fluorene | Nitric acid, glacial acetic acid | 2-Nitrofluorene | Zinc dust, CaCl2, alcohol/water | 2-Aminofluorene | orgsyn.org |

| 2-Nitrofluorene | - | - | Hydrazine hydrate, 10% Pd/C, THF/EtOH | 2-Aminofluorene | nih.gov |

| Fluorenone | Concentrated nitric acid, sulfuric acid, water | 2-Nitrofluorenone | - | - | google.com |

Regioselective Methoxylation Strategies in the Elaboration of Fluoren-2-amine, 1-methoxy- Scaffolds

Achieving regioselective methoxylation is crucial for the synthesis of Fluoren-2-amine, 1-methoxy-. This can be approached by introducing the methoxy group at the desired position on a pre-functionalized fluorene core.

One potential strategy involves the use of a precursor such as 2-amino-1-hydroxyfluorene. The hydroxyl group at the 1-position can be selectively methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The synthesis of the 2-amino-1-hydroxyfluorene precursor could potentially be achieved through a multi-step sequence starting from a suitably substituted biphenyl (B1667301) derivative, followed by cyclization to form the fluorene ring system.

Alternatively, a hydroxy group can be introduced onto the fluorene ring, which is then converted to a methoxy group. For example, 2-aminofluorene can be converted to a diazonium salt, which is then hydrolyzed to 2-hydroxyfluorene. rsc.org However, subsequent selective methoxylation at the 1-position would be challenging and likely unselective. A more controlled approach would involve starting with a precursor that already contains a hydroxyl or a group that can be converted to a hydroxyl at the 1-position.

Research on the synthesis of substituted fluorenones provides insights into regioselective functionalization. For example, the synthesis of nobilone, a natural product, involved the construction of a substituted biaryl precursor followed by cyclization. beilstein-journals.org This highlights the importance of precursor design in controlling the final substitution pattern on the fluorene ring.

Direct Amination Techniques Applied to Fluorene Backbones for Fluoren-2-amine, 1-methoxy- Production

Direct amination techniques offer a more atom-economical and potentially shorter synthetic route to aminofluorene derivatives. These methods aim to introduce the amino group directly onto the fluorene backbone, bypassing the traditional nitration-reduction sequence.

While direct amination of an unactivated C-H bond on the fluorene ring is challenging, catalytic methods are emerging for the amination of aryl compounds. These often involve transition metal catalysts that can facilitate the coupling of an amine with an aryl halide or triflate. For the synthesis of Fluoren-2-amine, 1-methoxy-, this would likely involve a precursor such as 2-bromo-1-methoxyfluorene or 1-methoxy-2-triflyloxyfluorene. The subsequent coupling with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection, would yield the desired product.

Reductive amination is another powerful tool for amine synthesis. libretexts.orgmasterorganicchemistry.com This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. libretexts.org In the context of fluorene chemistry, a precursor like 1-methoxyfluoren-2-one could potentially be reacted with ammonia or a protected amine under reductive conditions to yield Fluoren-2-amine, 1-methoxy-. A study on the samarium-iodine-mediated reductive amination of polycyclic benzylic ketones demonstrates the feasibility of this approach for related structures. heteroletters.org

Advanced Catalytic Methods and Green Chemistry Approaches in Fluoren-2-amine, 1-methoxy- Synthesis

Modern synthetic chemistry emphasizes the development of advanced catalytic methods and green chemistry approaches to improve efficiency, reduce waste, and use more environmentally benign reagents and conditions. mdpi.comrsc.org

In the synthesis of fluorene derivatives, transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, are instrumental in constructing the biaryl precursors to fluorenes and fluorenones. beilstein-journals.orgthieme-connect.com These methods offer high regioselectivity in the formation of carbon-carbon bonds. For instance, a regiospecific route to 7-alkyl-substituted 2-nitrofluorenes utilized a Negishi coupling as the key step to assemble the substituted biphenyl precursor. thieme-connect.com A similar strategy could be envisioned for the synthesis of a 1-methoxy-substituted biphenyl precursor that can then be cyclized to the desired fluorene skeleton.

Green chemistry principles are being applied to traditional reactions. For example, nitration and bromination reactions of fluorenone have been successfully carried out in water, reducing the need for hazardous organic solvents. researchgate.net Microwave-assisted organic synthesis is another green technique that can accelerate reaction times and improve yields, as demonstrated in the synthesis of amino acid Schiff bases. semanticscholar.org Such approaches could potentially be adapted for the synthesis of Fluoren-2-amine, 1-methoxy-.

The development of reusable catalysts based on earth-abundant metals, such as iron and cobalt, for reductive amination presents a greener alternative to stoichiometric reagents or precious metal catalysts. d-nb.infod-nb.info These catalysts have shown high activity and selectivity for the synthesis of primary amines from ketones and aldehydes. d-nb.info

| Green Chemistry Approach | Application in Synthesis | Potential Benefit | Reference |

| Reactions in Water | Nitration and bromination of fluorenone | Reduced use of hazardous organic solvents | researchgate.net |

| Microwave-Assisted Synthesis | Synthesis of Schiff bases | Reduced reaction time, increased yield | semanticscholar.org |

| Earth-Abundant Metal Catalysts | Reductive amination of ketones | Use of less toxic and more sustainable catalysts | d-nb.infod-nb.info |

Synthetic Routes to Isomeric Forms of Fluoren-2-amine, 1-methoxy- and their Differentiation

The synthesis of specific isomers of substituted fluorenes requires careful control of regioselectivity. The substitution pattern on the fluorene ring is highly dependent on the directing effects of existing substituents and the reaction conditions.

For example, in the nitration of 1-methoxyfluorene, the activating and ortho-, para-directing methoxy group at C1 would direct incoming electrophiles to the C2 and C4 positions. The inherent reactivity of the fluorene ring at C2 and C7 would also play a role, potentially leading to a mixture of isomers such as 1-methoxy-2-nitrofluorene and 1-methoxy-4-nitrofluorene. rsc.org The separation of these isomers would be necessary to obtain the desired precursor for Fluoren-2-amine, 1-methoxy-.

The synthesis of other isomers, such as 2-methoxy-7-aminofluorene, can be achieved through a defined synthetic sequence. For instance, starting from 2-bromo-7-nitrofluorene, a nucleophilic substitution could introduce a methoxy group, followed by reduction of the nitro group. nih.govacs.org

Chiral Synthesis of Enantiopure Fluoren-2-amine, 1-methoxy- Derivatives

The fluorene scaffold itself is planar and achiral. However, the introduction of substituents at the C9 position or the creation of atropisomerism can lead to chiral fluorene derivatives. For the synthesis of enantiopure derivatives of Fluoren-2-amine, 1-methoxy-, asymmetric synthesis strategies are required.

If a chiral center is to be introduced, for example, by alkylation at a position on a side chain attached to the fluorene ring, asymmetric catalytic methods can be employed. Asymmetric hydrogenation of a suitable prochiral substrate, such as an imine or an alkene, is a common approach to establish a chiral center with high enantioselectivity. rsc.org

The synthesis of chiral amines and their derivatives is an active area of research. nih.govnih.govrsc.org For example, chiral Ni(II) complexes have been used for the asymmetric synthesis of fluorinated amino acids, demonstrating the power of chiral metal catalysts in controlling stereochemistry. beilstein-journals.org Similarly, chiral aldehyde catalysis has been employed for the asymmetric synthesis of amino acid derivatives. frontiersin.org

In the context of fluorene chemistry, if a derivative of Fluoren-2-amine, 1-methoxy- were to be synthesized with a chiral center, a strategy could involve the asymmetric reduction of a corresponding imine or the asymmetric alkylation of a nucleophilic precursor. The development of chiral ligands and catalysts is key to the success of these transformations. nih.gov

Mechanistic Studies of Chemical Reactivity and Transformations Involving Fluoren 2 Amine, 1 Methoxy

Oxidation Pathways of Fluoren-2-amine, 1-methoxy- and Formation of Oxidized Products

The oxidation of amino- and methoxy-substituted aromatic compounds can proceed through several pathways, often involving the formation of radical cations or direct attack by an oxidizing agent. In the case of Fluoren-2-amine, 1-methoxy-, the electron-donating nature of both the amine and methoxy (B1213986) groups activates the aromatic system towards oxidation.

Mechanistic studies on similar amine-containing molecules have shown that oxidation can lead to the formation of N-O bonds. For instance, the oxidation of primary and secondary amines with reagents like benzoyl peroxide can yield (benzoyloxy)amines. rsc.org This process is often sensitive to reaction conditions, with factors like the presence of a base and a co-solvent such as water being crucial for high selectivity and yield. rsc.org Another potential oxidation product could be the corresponding fluorenone derivative, formed through oxidation of the C9 methylene (B1212753) bridge of the fluorene (B118485) core. The synthesis of fluoren-9-ones from various precursors is a well-established area of research. researchgate.netresearchgate.netacs.orgacs.orgresearchgate.net

The specific oxidation products of Fluoren-2-amine, 1-methoxy- would depend on the oxidant used and the reaction conditions. Stronger oxidizing agents might lead to the formation of the fluorenone, while milder conditions could favor oxidation at the amine functionality.

Nucleophilic Substitution Reactions Involving the Methoxy Group of Fluoren-2-amine, 1-methoxy-

The methoxy group on the fluorene ring can be susceptible to nucleophilic substitution, although this is generally challenging on an aromatic system unless activated by electron-withdrawing groups. However, intramolecular amination of methoxy arenes has been reported, proceeding through the substitution of the methoxy group by a tethered amine. ntu.edu.sg This suggests that under specific conditions, the amine group of one molecule of Fluoren-2-amine, 1-methoxy- could potentially displace the methoxy group of another, leading to dimerization or polymerization, though this is speculative.

More commonly, nucleophilic aromatic substitution (SNA_r) reactions on methoxy-activated systems proceed via the formation of a Meisenheimer complex, where a nucleophile adds to the aromatic ring, temporarily disrupting its aromaticity. researchgate.net The success of such a reaction with Fluoren-2-amine, 1-methoxy- would depend on the nature of the incoming nucleophile and the reaction conditions. Studies on related methoxy-naphthalene systems have shown that the methoxy group can be replaced by various nucleophiles, including Grignard reagents, alkoxides, and amides. elsevierpure.com

Condensation Reactions of the Amine Group in Fluoren-2-amine, 1-methoxy- with Carbonyl Compounds

The primary amine group of Fluoren-2-amine, 1-methoxy- readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then eliminates a molecule of water to form the C=N double bond. wikipedia.org

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and subsequent dehydration. libretexts.org The equilibrium of this reversible reaction is often driven towards the product by removing the water formed, for example, by azeotropic distillation or the use of a dehydrating agent. wikipedia.org

The reactivity of the amine group in Fluoren-2-amine, 1-methoxy- with various carbonyl compounds can lead to a diverse range of imine products, which can serve as versatile intermediates in further synthetic transformations.

Table 1: Examples of Condensation Reactions with Primary Amines

| Amine Reactant | Carbonyl Reactant | Product Type |

| Primary Amine | Aldehyde | Imine (Schiff Base) |

| Primary Amine | Ketone | Imine (Schiff Base) |

| Hydrazine (B178648) | Aldehyde/Ketone | Hydrazone |

| Hydroxylamine | Aldehyde/Ketone | Oxime |

| Semicarbazide | Aldehyde/Ketone | Semicarbazone |

This table provides a general overview of condensation reactions involving primary amines and related compounds with carbonyls. The specific reactivity of Fluoren-2-amine, 1-methoxy- would follow these general principles.

Electrophilic Aromatic Substitution Reactions on the Fluorene Core of Fluoren-2-amine, 1-methoxy-

The fluorene ring system is susceptible to electrophilic aromatic substitution. The positions of substitution are directed by the existing substituents, in this case, the amine and methoxy groups. Both of these groups are activating and ortho-, para-directing. Therefore, electrophilic attack is expected to occur at the positions ortho and para to these activating groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific regioselectivity of these reactions on the Fluoren-2-amine, 1-methoxy- core would be a result of the combined directing effects of the two activating groups.

Palladium-Catalyzed Coupling Reactions Utilizing Fluoren-2-amine, 1-methoxy- as a Building Block

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com Fluoren-2-amine, 1-methoxy-, possessing both an amine group and an aromatic core, can participate in these reactions in several ways.

The primary amine can undergo N-arylation through Buchwald-Hartwig amination with aryl halides. rsc.orgnih.govnih.gov This reaction is a cornerstone of modern synthetic chemistry for the construction of arylamines. The choice of palladium catalyst and ligand is crucial for the success of these couplings, with ligands like BrettPhos and RuPhos showing broad applicability. rsc.orgnih.gov

Furthermore, if the fluorene core is functionalized with a halide (e.g., bromo or iodo), it can act as the electrophilic partner in various palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com For instance, the palladium-catalyzed cyclocarbonylation of o-halobiaryls is a known method for synthesizing fluoren-9-ones. acs.org

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Organoboron compound + Organohalide | C-C |

| Heck | Alkene + Organohalide | C-C |

| Sonogashira | Terminal alkyne + Organohalide | C-C |

| Buchwald-Hartwig | Amine + Organohalide | C-N |

| Negishi | Organozinc compound + Organohalide | C-C |

This table illustrates common palladium-catalyzed cross-coupling reactions. Fluoren-2-amine, 1-methoxy- or its derivatives could potentially participate in these reactions as either the nucleophilic or electrophilic partner, depending on the specific substrate.

Photochemical Reactivity and Transformation Mechanisms of Fluoren-2-amine, 1-methoxy-

The photochemical behavior of a molecule is determined by its ability to absorb light and the subsequent chemical pathways available to its excited state. Aromatic amines and fluorene derivatives are known to be photochemically active.

Upon absorption of UV or visible light, Fluoren-2-amine, 1-methoxy- could be promoted to an excited electronic state. Amine radical cations are key reactive intermediates that can be generated through photoinduced electron transfer. beilstein-journals.org These radical cations can undergo various reactions, including hydrogen atom abstraction or deprotonation followed by oxidation, leading to the formation of iminium ions or α-amino radicals. beilstein-journals.org

The photochemical reactivity of related systems has been explored. For example, the photochemistry of N-benzylidene-[1,1'-biphenyl]-2-amines under photoredox conditions has been shown to lead to either reductive coupling to form unsymmetrical 1,2-diamines or homocoupling to produce symmetrical 1,2-diamines, depending on the reaction conditions. beilstein-journals.org The specific photochemical transformations of Fluoren-2-amine, 1-methoxy- would depend on factors such as the excitation wavelength, the presence of photosensitizers, and the reaction medium. nih.gov

In Vitro Biological Activities and Molecular Interaction Studies of Fluoren 2 Amine, 1 Methoxy

Antimicrobial Properties of Fluoren-2-amine, 1-methoxy- and its Derivatives: In Vitro Efficacy and Mechanisms

Fluorene (B118485) derivatives have demonstrated notable antimicrobial activities against a variety of pathogens. nih.gov Studies have shown that certain fluorene compounds are effective against both Gram-positive and Gram-negative bacteria, as well as yeasts and molds. nih.gov For instance, some fluorenone Schiff bases have exhibited antimicrobial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Proteus mirabilis, and Klebsiella pneumoniae. nih.gov The incorporation of fluorene moieties into other heterocyclic structures, such as isoxazoles, has also yielded compounds with good antibacterial activity against Streptococcus pyogenes and Bacillus subtilis. nih.gov

The mechanism of antimicrobial action for fluorene-related compounds can be multifaceted. For some derivatives, the antimicrobial effect is attributed to their ability to disrupt cell membranes and intracellular processes. frontiersin.org The combination of these compounds with nanoparticles, such as magnetite, has been shown to enhance their antibacterial and antifungal activity, suggesting a potential for synergistic effects. nih.gov While specific data for Fluoren-2-amine, 1-methoxy- is not available, the established antimicrobial profile of the fluorene class of compounds suggests it may also possess similar properties. nih.govsmolecule.com

Antioxidant Activity of Fluoren-2-amine, 1-methoxy- and Related Compounds: Biochemical Pathways and Radical Scavenging Mechanisms

Compounds containing methoxy (B1213986) and amine groups, such as Fluoren-2-amine, 1-methoxy-, are often associated with antioxidant properties. smolecule.com The presence of these functional groups can contribute to the molecule's ability to scavenge free radicals and reduce oxidative stress. smolecule.com The antioxidant activity of related fluorene derivatives has been evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the phosphomolybdate method. mdpi.com

For example, a dipeptide containing a fluorenyl-methoxycarbonyl group demonstrated significant antioxidant activity in both DPPH and total antioxidant capacity (TAC) assays. mdpi.com The IC50 value, which represents the concentration required for 50% inhibition of DPPH radicals, is a common metric used to quantify antioxidant potential. mdpi.commdpi.com While the specific IC50 for Fluoren-2-amine, 1-methoxy- has not been reported, the general antioxidant potential of fluorene derivatives and compounds with similar functional groups is well-documented. mdpi.comresearchgate.net

In Vitro Cytotoxicity Profiles of Fluoren-2-amine, 1-methoxy- on Cancer Cell Lines: Cellular and Molecular Mechanisms

Studies on synthetic fluorene derivatives have reported cytotoxicity against breast cancer cell lines, including MCF-7, MDA-MB-231, and T-47D. nih.gov The cytotoxic mechanisms often involve the induction of apoptosis, or programmed cell death, which can be triggered through various pathways, including the generation of reactive oxygen species (ROS) and DNA damage. nih.gov While specific data on the cytotoxicity of Fluoren-2-amine, 1-methoxy- is lacking, the known anticancer activities of related fluorene and methoxy-containing compounds suggest this is a potential area for future investigation. smolecule.comfrontiersin.org

Enzyme Inhibition by Fluoren-2-amine, 1-methoxy-: Focus on Cytochrome P450 Isoforms and Mechanistic Insights

Fluorene derivatives have been identified as potential inhibitors of various enzymes, including the cytochrome P450 (CYP450) family. smolecule.com The CYP450 enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs. nih.govmdpi.com Inhibition of specific CYP450 isoforms can lead to significant drug-drug interactions.

Investigations into related compounds suggest that fluorene derivatives can act as inhibitors for certain CYP isoforms. nih.gov For instance, some compounds have been shown to potently inhibit the activity of CYP1A2. nih.govnih.gov The mechanism of inhibition can be competitive, where the inhibitor molecule competes with the substrate for the active site of the enzyme. nih.gov While direct studies on Fluoren-2-amine, 1-methoxy- are not available, its structural features suggest a potential to interact with and possibly inhibit CYP450 enzymes. smolecule.commedchemexpress.com

Receptor Binding Affinities and Allosteric Modulation by Fluoren-2-amine, 1-methoxy-

The ability of a compound to bind to specific receptors is a key determinant of its pharmacological activity. Fluorenone-based compounds, which are structurally related to fluorene derivatives, have been developed as high-affinity ligands for adrenergic receptors, such as the beta(2)-adrenergic receptor (β2AR). nih.gov The planar and unsaturated ring system of the fluorenone core contributes significantly to high receptor binding affinity. nih.gov

For example, a fluorenone derivative, iodoaminoflisopolol (B1249756) (IAmF), exhibited a very high affinity for the β2AR with a Ki value of approximately 1 x 10⁻⁹ M. nih.gov This indicates a strong binding interaction. The development of such high-affinity ligands is crucial for their potential use as therapeutic agents or as probes to study receptor structure and function. nih.gov While the receptor binding profile of Fluoren-2-amine, 1-methoxy- has not been characterized, the precedent set by related fluorenone ligands suggests that it could potentially interact with various receptor systems. mdpi.com

Investigation of Fluoren-2-amine, 1-methoxy- Interactions with DNA and RNA in Cell-Free Systems

Small molecules that can interact with DNA and RNA are of significant interest for their potential as therapeutic agents and research tools. beilstein-journals.orgutdallas.edu The planar aromatic structure of the fluorene ring system is well-suited for intercalation into the DNA double helix or for binding within the grooves of DNA. beilstein-journals.org The functional groups attached to the fluorene core, such as amine and methoxy groups, can further influence the binding affinity and specificity. beilstein-journals.org

Studies on related compounds have shown that fluorene derivatives can bind to DNA, and this interaction can contribute to their biological effects, such as anticancer activity. frontiersin.org The interaction can involve the formation of hydrogen bonds and electrostatic interactions with the DNA molecule. beilstein-journals.org While there are no direct studies on the interaction of Fluoren-2-amine, 1-methoxy- with DNA or RNA, its structural characteristics suggest that such interactions are plausible and warrant investigation. nih.govbiorxiv.org

In Vitro Metabolic Stability and Biotransformation Pathways of Fluoren-2-amine, 1-methoxy-

The metabolic stability of a compound is a critical factor in its development as a potential drug, as it determines its half-life and duration of action in the body. researchgate.net In vitro assays using liver microsomes are commonly employed to assess metabolic stability. uq.edu.au The biotransformation of a compound is primarily carried out by enzymes such as the cytochrome P450 system, which can introduce modifications like hydroxylation, demethylation, and oxidation. mdpi.com

The presence of a methoxy group in a molecule can sometimes be a site of metabolic activity, leading to O-demethylation. nih.gov Conversely, certain structural modifications, such as the introduction of fluorine atoms, can enhance metabolic stability. researchgate.net While the specific metabolic pathways of Fluoren-2-amine, 1-methoxy- have not been elucidated, it is likely to undergo biotransformation reactions typical for compounds containing amine and methoxy groups on an aromatic scaffold. nih.govnih.gov

Applications of Fluoren 2 Amine, 1 Methoxy in Advanced Materials Science and Synthetic Organic Chemistry

Fluoren-2-amine, 1-methoxy- in the Synthesis and Characterization of Novel Polymers and Oligomers

Fluorene-based polymers and oligomers are a significant class of materials renowned for their electrical and optoelectronic properties, which makes them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.net The incorporation of fluorene (B118485) units into a polymer backbone imparts desirable characteristics such as high charge carrier mobility, excellent thermal stability, and strong fluorescence. researchgate.netresearchgate.net

The amino group on Fluoren-2-amine, 1-methoxy- serves as a reactive site for polymerization reactions. For instance, palladium-catalyzed coupling reactions can be employed to synthesize high molecular weight alternating copolymers using aromatic amino compounds like fluorene amines and various comonomers. researchgate.net The ability to functionalize the fluorene unit, as with the methoxy (B1213986) group in Fluoren-2-amine, 1-methoxy-, allows for fine-tuning of the resulting polymer's solubility and electronic properties. researchgate.net Researchers have successfully synthesized a variety of fluorene homopolymers and copolymers, demonstrating that the choice of substituents and polymerization method significantly influences the material's performance in electronic devices. researchgate.net

While specific polymerization studies involving Fluoren-2-amine, 1-methoxy- are not extensively detailed in public literature, the principles of fluorene polymer chemistry strongly suggest its utility as a monomer. The general properties of polymers derived from fluorene-amines are summarized in the table below.

| Property | Description | Application Relevance |

| High Fluorescence Quantum Yield | Fluorene units are highly fluorescent, leading to polymers that emit light efficiently. | Organic Light-Emitting Diodes (OLEDs), Solid-State Lighting |

| Good Thermal Stability | The rigid aromatic structure of fluorene contributes to the thermal robustness of the polymer chains. | Device Longevity, High-Temperature Applications |

| Charge Transport | The delocalized π-system facilitates the movement of electrons and holes along the polymer backbone. | Organic Field-Effect Transistors (OFETs), Photovoltaics |

| Solubility | Functional groups (like methoxy) and alkyl chains attached to the fluorene core enhance solubility in common organic solvents, simplifying processing. | Solution-Processable Devices, Printable Electronics |

| Tunable Bandgap | The electronic properties can be modified by copolymerization with other aromatic units, allowing for color tuning in emissive devices. | Full-Color Displays, Chemical Sensors |

This table provides a generalized overview of properties typical for fluorene-based polymers, a class to which polymers synthesized from Fluoren-2-amine, 1-methoxy- would belong.

Development of Fluorescent Materials and Probes Utilizing Fluoren-2-amine, 1-methoxy- Derivatives for Optical Applications

The intrinsic fluorescence of the fluorene system makes its derivatives, including Fluoren-2-amine, 1-methoxy-, prime candidates for the development of advanced fluorescent materials and probes. ontosight.aiontosight.ai These materials are crucial for applications ranging from bioimaging to optical data storage. nih.govresearchgate.net The hydrochloride salt of Fluoren-2-amine, 1-methoxy-, for example, is noted as a fluorescent dye derivative with enhanced water solubility, making it suitable for biological assays and microscopy. ontosight.ai

Fluorene-based molecules are particularly promising for two-photon absorption (2PA) applications, which allow for deeper tissue imaging with reduced photodamage in biological systems. nih.govresearchgate.net By synthetically modifying the fluorene core with donor and acceptor groups, researchers can create probes with large 2PA cross-sections and specific targeting capabilities. For instance, new fluorene derivatives have been designed as fluorescent probes for bioimaging, capable of processes like excited state intramolecular proton transfer (ESIPT), which makes their fluorescence sensitive to the local environment. nih.gov The amino group of a fluorene derivative can be used as a reactive handle to conjugate the fluorophore to biomolecules like peptides or proteins, enabling the specific labeling and imaging of cellular structures. nih.gov

| Fluorene Derivative Type | Key Features | Optical Application |

| Fluoren-2-amine, 1-methoxy- HCl | Fluorescent dye, enhanced water solubility. ontosight.ai | Fluorescent labeling, biological assays, microscopy. ontosight.ai |

| HBT-substituted Fluorene | Exhibits Excited State Intramolecular Proton Transfer (ESIPT), strong solvatochromic effects. nih.gov | One- and two-photon fluorescence imaging of cells. nih.gov |

| Succinimidyl Ester Fluorene | Amine-reactive probe, high fluorescence quantum yield, high photostability. nih.gov | Covalent labeling and imaging of biomolecules (peptides, proteins). nih.gov |

| 3-Bromo-9H-fluoren-2-amine | Building block for blue fluorescent materials. evitachem.com | Optoelectronic applications. evitachem.com |

This table summarizes the applications of various fluorene-amine derivatives as fluorescent materials and probes based on reported research.

Fluoren-2-amine, 1-methoxy- as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

In synthetic organic chemistry, the construction of complex molecular architectures often relies on the use of versatile building blocks that can be elaborated through various chemical reactions. sciencedaily.comfrontiersin.org Fluoren-2-amine, 1-methoxy- serves as such an intermediate, providing a scaffold that can be readily modified. smolecule.com The presence of three distinct functionalities—the aromatic fluorene core, the nucleophilic amino group, and the electron-donating methoxy group—offers multiple pathways for synthetic transformations.

The amino group can participate in a wide array of reactions, including amide bond formation, diazotization followed by substitution (Sandmeyer reaction), and transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). fiveable.me These reactions allow for the attachment of diverse substituents to the fluorene core. The methoxy group can potentially be cleaved to reveal a phenol, providing another site for functionalization. Furthermore, the fluorene ring itself can undergo electrophilic aromatic substitution, although the positions of substitution are directed by the existing amino and methoxy groups. This reactivity makes Fluoren-2-amine, 1-methoxy- a valuable starting material for creating more elaborate molecules for applications in pharmaceuticals, materials science, and basic research. ontosight.ai

Contributions of Fluoren-2-amine, 1-methoxy- to Dye Chemistry and Optoelectronic Materials Research

The field of dye chemistry and optoelectronics heavily relies on organic molecules with tailored absorption and emission properties, often based on a "push-pull" architecture. acs.org In this design, an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a π-conjugated system. Fluoren-2-amine, 1-methoxy-, with its electron-donating amino and methoxy groups, serves as an excellent donor component for such chromophores.

Derivatives of fluoren-2-amine have been synthesized and studied for their nonlinear optical (NLO) properties, which are crucial for applications like optical switching and frequency conversion. acs.org By combining the fluorene-amine donor with various acceptor groups, researchers have created dyes with significant first hyperpolarizability (a measure of NLO activity). acs.org

| Application Area | Role of Fluorene-Amine Derivative | Example Research Finding |

| Nonlinear Optics (NLO) | Acts as an electron donor in "push-pull" chromophores. acs.org | Chromophores based on 9,9-dimethyl-9H-fluoren-2-amine show significant first hyperpolarizability. acs.org |

| Organic Light-Emitting Diodes (OLEDs) | Serves as a blue fluorescent emitter or a host material for dopants. evitachem.comresearchgate.net | Spirobenzofluorene derivatives are used to create blue OLEDs with high luminance efficiencies. researchgate.net |

| Interfacial Layers | Modifies electrode work function to enhance charge injection. nih.gov | Amine-based molecules can induce a strong interface dipole, reducing the work function of materials like ZnO. nih.gov |

| Dye Chemistry | Core structure for fluorescent dyes. ontosight.ai | Fluoren-2-amine, 1-methoxy-, hydrochloride is identified as a fluorescent dye. ontosight.ai |

This table illustrates the contributions of fluorene-amine compounds to dye chemistry and optoelectronics.

Exploration of Fluoren-2-amine, 1-methoxy- in Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net The self-assembly of molecules into ordered, functional nanostructures is a powerful bottom-up approach to creating novel materials. Fluoren-2-amine, 1-methoxy- possesses several structural features that make it an attractive candidate for use in supramolecular systems.

The aromatic fluorene core is prone to π-π stacking interactions, which can drive the assembly of molecules into columnar or lamellar structures. The amino group is a potent hydrogen bond donor and acceptor, capable of forming predictable and directional interactions that can guide the assembly process. acs.org Research on related systems has shown that the amino group can also act as a halogen bond acceptor, providing another tool for crystal engineering and the construction of multicomponent assemblies. oup.com

Studies on similar donor-acceptor molecules containing fluorene have demonstrated that self-assembly into well-defined nanostructures can be achieved by functionalizing the molecules with hydrogen-bonding groups. acs.org The resulting self-assembled structures can exhibit unique photophysical properties, such as changes in fluorescence in response to mechanical stress (mechanochromic luminescence), which are dependent on the packing of the molecules. acs.org The combination of hydrogen bonding, π-stacking, and other potential interactions makes Fluoren-2-amine, 1-methoxy- a promising building block for the design of dynamic, reversible, and functional supramolecular materials. researchgate.net

Structural Modification and Structure Activity Relationship Studies of Fluoren 2 Amine, 1 Methoxy Derivatives

Synthesis and Spectroscopic Characterization of Substituted Fluoren-2-amine, 1-methoxy- Derivatives

The synthesis of substituted Fluoren-2-amine, 1-methoxy- derivatives is foundational to exploring their potential applications. The parent compound, 1-methoxyfluoren-2-amine, possesses a fluorene (B118485) backbone with a methoxy (B1213986) group (-OCH3) at the 1-position and an amino group (-NH2) at the 2-position. nih.gov The presence of these groups influences the compound's reactivity and provides handles for further chemical modification. nih.gov

A key synthetic route to creating derivatives involves the modification of the amino group. For instance, the amine can be converted into an isothiocyanate (-NCS) group, a reactive linker useful for bioconjugation. A general synthesis for such a transformation on a fluorene core involves the reduction of a corresponding nitro derivative to an amine, followed by a reaction with thiophosgene (B130339). nih.gov For example, the reduction of a nitro-fluorene derivative can be achieved quantitatively using hydrazine (B178648) hydrate (B1144303) and a palladium on carbon (Pd/C) catalyst. nih.gov The subsequent reaction of the synthesized amine with thiophosgene yields the isothiocyanate-functionalized fluorene. nih.gov

Another common modification is N-acetylation, to produce compounds like N-acetyl-1-methoxyfluoren-2-amine. This can be achieved through standard acetylation procedures using acetyl chloride or acetic anhydride.

The characterization of these newly synthesized derivatives relies on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure. For example, in the formation of a thiourea (B124793) group from the reaction of an isothiocyanate with an amine, the appearance of specific signals in the 1H NMR spectrum provides clear evidence of the successful conjugation. nih.gov

Infrared (IR) spectroscopy helps to identify key functional groups. The characteristic stretching frequencies of the amine (N-H), methoxy (C-O), and any newly introduced groups (e.g., the -NCS group or amide carbonyl) can be observed.

Mass Spectrometry (MS) is used to confirm the molecular weight of the derivatives, corroborating the proposed structures.

While specific data for 1-methoxyfluoren-2-amine derivatives is not widely available in public literature, the table below outlines the expected spectroscopic data based on the characterization of analogous fluorene compounds.

| Derivative Type | Synthetic Precursor | Key Reagent | Expected Spectroscopic Features |

| Isothiocyanate | 1-methoxyfluoren-2-amine | Thiophosgene | Appearance of a strong IR band for the -NCS group (~2000-2100 cm⁻¹). |

| N-acetyl | 1-methoxyfluoren-2-amine | Acetic Anhydride | Appearance of an amide C=O stretch in IR (~1650 cm⁻¹); shift in 1H NMR signals for protons near the amine. |

| Thiourea Adduct | Isothiocyanate derivative | Primary/Secondary Amine | Disappearance of the -NCS IR band; appearance of thiourea N-H and C=S signals in 1H NMR and IR. nih.gov |

Computational Approaches to Predicting Reactivity and Biological Activity of Fluoren-2-amine, 1-methoxy- Derivatives

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the design of new derivatives. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) are widely used to study complex organic molecules. nih.govresearchgate.net

For Fluoren-2-amine, 1-methoxy- derivatives, computational approaches could provide significant insights:

Predicting Reactivity: DFT calculations can be used to determine the distribution of electron density within the molecule. This allows for the calculation of reactivity descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the generation of Molecular Electrostatic Potential (MESP) maps. researchgate.netmdpi.com These maps indicate electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents or biological targets. mdpi.com For example, the amine group would be expected to be a primary site for electrophilic attack.

QSAR Modeling: If a series of 1-methoxyfluoren-2-amine analogues were synthesized and tested for a specific biological activity, a QSAR model could be built. This involves calculating a large number of molecular descriptors (e.g., steric, electronic, hydrophobic) and using statistical methods to find a correlation between these descriptors and the observed activity. nih.gov A successful QSAR model can then be used to predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis. nih.gov

Molecular Docking: If a specific protein target is identified, molecular docking simulations can predict the binding mode and affinity of Fluoren-2-amine, 1-methoxy- derivatives to the protein's active site. This can help to explain observed SAR data at a molecular level and guide the design of more potent inhibitors.

The table below illustrates how different computational methods could be applied to study this class of compounds.

| Computational Method | Objective | Predicted Properties / Insights | Example Application |

| Density Functional Theory (DFT) | Predict chemical reactivity and stability. | HOMO/LUMO energies, MESP maps, bond dissociation energies. researchgate.net | Identifying the most likely sites for metabolic modification or reaction with a linker. |

| QSAR | Relate chemical structure to biological activity. | A mathematical model predicting activity based on structural descriptors. nih.gov | Predicting the enzyme inhibitory potential of new analogues before synthesis. |

| Molecular Docking | Predict binding mode and affinity to a protein target. | Binding energy scores, key intermolecular interactions (H-bonds, etc.). | Understanding why certain derivatives are more potent inhibitors of a target enzyme. |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex. | Stability of the binding pose over time, conformational changes. mdpi.com | Confirming the stability of a predicted docking pose in a more realistic, solvated environment. |

Development of Fluoren-2-amine, 1-methoxy- Conjugates and Probes for Bioanalytical Applications

The inherent fluorescence of the fluorene scaffold makes its derivatives attractive candidates for the development of fluorescent probes and bioconjugates. nih.gov By attaching a reactive linker to the fluorene core, it can be covalently attached to biomolecules such as proteins or peptides, enabling their detection and visualization. nih.gov

A successful strategy involves converting the amine group of a fluorene derivative into an isothiocyanate (-NCS). nih.gov This group reacts efficiently and specifically with primary amine groups (e.g., the side chain of lysine (B10760008) residues) in proteins under biocompatible conditions to form a stable thiourea linkage. nih.gov

The development of such probes based on a 1-methoxyfluoren-2-amine scaffold would follow a similar path. Research on related fluorenyl-based probes has shown that their photophysical properties can be finely tuned. nih.gov A key finding is that the isothiocyanate derivatives themselves often have low fluorescence quantum yields, but their fluorescence is significantly enhanced upon conjugation to a biomolecule. This "light-up" effect is highly desirable as it reduces background noise from the unreacted probe. nih.gov

These conjugates have been successfully used in two-photon fluorescence microscopy (2PFM), an advanced imaging technique that allows for deeper tissue penetration and reduced phototoxicity compared to conventional confocal microscopy. nih.gov

The table below details the components and characteristics of fluorene-based bioanalytical probes, based on published research.

| Probe Component | Function | Example / Key Feature | Reference |

| Fluorophore Core | Provides the fluorescent signal. | Fluorene scaffold (potentially with 1-methoxy- substitution). | nih.gov |

| Reactive Linker | Covalently attaches to the biomolecule. | Isothiocyanate (-NCS) group for reacting with amines. nih.gov | nih.gov |

| Biomolecule Target | The molecule to be labeled and studied. | Proteins (e.g., Reelin), peptides (e.g., RGDfK). nih.gov | nih.gov |

| Resulting Conjugate | The labeled biomolecule. | Exhibits high fluorescence quantum yield and photostability. | nih.gov |

| Application | The experimental use of the conjugate. | Two-photon fluorescence microscopy (2PFM) of cells. | nih.govnih.gov |

The development of probes from Fluoren-2-amine, 1-methoxy- would leverage these principles. The 1-methoxy- group could potentially be used to modulate the photophysical properties of the fluorophore, such as its excitation and emission wavelengths or its quantum yield, to create a new class of tailored bioanalytical tools.

Advanced Theoretical and Computational Investigations of Fluoren 2 Amine, 1 Methoxy

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction of Fluoren-2-amine, 1-methoxy-

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular and electronic properties of organic compounds. worldscientific.comnrel.gov For molecules like Fluoren-2-amine, 1-methoxy-, these calculations can elucidate the geometric structure, electronic distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its stability and reactivity.

The electronic structure is fundamentally influenced by its constituent parts: the rigid, planar fluorene (B118485) core and the attached methoxy (B1213986) (-OCH3) and amine (-NH2) groups. The methoxy group at the 1-position and the amino group at the 2-position are both strong electron-donating groups, which significantly impacts the electronic landscape of the fluorene system. chemrxiv.org DFT calculations on similar donor-substituted fluorenes show that such substitutions raise the energy of the Highest Occupied Molecular Orbital (HOMO) and can influence the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. mdpi.comnih.gov A smaller energy gap generally implies higher reactivity and is often associated with a bathochromic (red) shift in the absorption spectrum. worldscientific.com

Time-Dependent DFT (TD-DFT) calculations are employed to predict electronic absorption and emission spectra, which arise from π–π* transitions within the conjugated system. mdpi.comresearchgate.netnih.gov For Fluoren-2-amine, 1-methoxy-, the primary absorption band would be attributed to an intramolecular charge transfer (ICT) transition, where electron density moves from the donor groups (amine and methoxy) towards the fluorene core upon photoexcitation. mdpi.com

The stability of the molecule can be assessed by analyzing its total energy and vibrational frequencies calculated via DFT. The absence of imaginary frequencies in the vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface. plos.org Reactivity descriptors, such as electronegativity, hardness, and the electrophilicity index, can be derived from the HOMO and LUMO energies to predict how the molecule will interact with other chemical species. worldscientific.com

To illustrate the typical outputs of such calculations, the table below presents DFT-calculated electronic properties for related fluorene compounds, as specific values for Fluoren-2-amine, 1-methoxy- are not available in the literature.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Fluorene | B3LYP/6-311+G** | -6.22 | -1.32 | 4.90 | mdpi.com |

| Fluorenol | CAM-B3LYP/6-311+G | -7.56 | -1.65 | 5.91 | nih.gov |

| Fluorenone | CAM-B3LYP/6-311+G | -7.99 | -1.53 | 6.46 | nih.gov |

| 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) | B3LYP/6-311+G(d,p) | -4.99 | -1.87 | 3.12 | chemrxiv.org |

Molecular Docking and Dynamics Simulations for Elucidating Biological Target Interactions of Fluoren-2-amine, 1-methoxy-

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target to identify potential inhibitors or modulators. academie-sciences.fr Following docking, molecular dynamics (MD) simulations can be used to study the stability and conformational changes of the ligand-receptor complex over time. nih.govnih.gov

Fluorene derivatives have been investigated as inhibitors for various biological targets, including butyrylcholinesterase (BuChE) for Alzheimer's disease, dihydrofolate reductase (DHFR) as antimicrobial agents, and various protein kinases in cancer. nih.govarabjchem.orgmdpi.com For a compound like Fluoren-2-amine, 1-methoxy-, a hypothetical docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of Fluoren-2-amine, 1-methoxy- would be generated and energy-minimized. A crystal structure of a target protein would be obtained from the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or MOE-Dock, the ligand would be placed into the active site of the receptor. mdpi.comnih.gov The program samples numerous binding poses and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

Analysis of Interactions: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds (e.g., involving the amine group), hydrophobic interactions (with the fluorene core), and π-π stacking.

For example, in a docking study of fluorenyl derivatives against BuChE, the fluorene scaffold was found to establish crucial π-π stacking interactions with a tryptophan residue (Trp82) in the active site. nih.gov Similarly, the amine group of Fluoren-2-amine, 1-methoxy- could act as a hydrogen bond donor, while the methoxy group's oxygen could act as an acceptor, anchoring the ligand within the binding pocket.

MD simulations provide a more dynamic picture. rsc.org An MD simulation of the docked complex would track the movements of all atoms over a period of nanoseconds, providing insights into the stability of the binding pose and the flexibility of the protein. Key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess stability. nih.govrsc.org

| Parameter | Description | Illustrative Finding from Fluorene Derivative Studies |

|---|---|---|

| Binding Energy (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger affinity. | Fluorene-based inhibitors of BuChE have shown binding energies in the range of -9 to -12 kcal/mol. nih.gov |

| Key Intermolecular Interactions | Specific non-covalent bonds stabilizing the complex. | π-π stacking with aromatic residues (e.g., Trp, Phe, Tyr); Hydrogen bonds with polar residues. nih.govarabjchem.org |

| Ligand RMSD (Å) | Root-Mean-Square Deviation of the ligand's position from the initial docked pose during MD simulation. Low values (<2.5 Å) suggest a stable binding mode. nih.govrsc.org | Stable complexes of fluorene-thiazole derivatives with DNA gyrase show RMSD values between 0.5 Å and 2.5 Å over 100 ns. nih.govrsc.org |

Computational Approaches to Mechanistic Elucidation of Chemical Transformations Involving Fluoren-2-amine, 1-methoxy-

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. rsc.org For transformations involving Fluoren-2-amine, 1-methoxy-, such as its synthesis or its use as a building block, computational methods can map out the entire reaction pathway. This involves identifying reactants, products, intermediates, and, most importantly, transition states (TS).

The primary method used is the calculation of the potential energy surface (PES). By locating the stationary points (minima corresponding to stable species and first-order saddle points corresponding to transition states), a complete energy profile of the reaction can be constructed. The energy difference between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate.

For example, the synthesis of complex heterocyclic systems often starts from functionalized amines. arabjchem.orgnih.gov A common reaction for a primary amine like Fluoren-2-amine, 1-methoxy- is condensation with a carbonyl compound to form a Schiff base (imine). plos.org A computational study of this reaction would:

Model the reactants (amine and aldehyde/ketone).

Locate the transition state for the nucleophilic attack of the amine on the carbonyl carbon.

Identify the tetrahedral intermediate (carbinolamine).

Locate the transition state for the dehydration step to form the final imine product.

Such studies can explain regioselectivity and stereoselectivity by comparing the activation energies of competing pathways. The pathway with the lowest activation energy is the most kinetically favorable.

Density Functional Theory (DFT) Studies on Reaction Pathways of Fluoren-2-amine, 1-methoxy-

Density Functional Theory (DFT) is the workhorse for studying reaction pathways in organic chemistry due to its favorable balance of accuracy and computational cost. worldscientific.comrsc.org When applied to reactions involving Fluoren-2-amine, 1-methoxy-, DFT can provide detailed electronic and geometric information about every point along the reaction coordinate.

A key application of DFT in this context is in understanding catalytic cycles, for instance, in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) which are commonly used to functionalize fluorene cores. mdpi.com While Fluoren-2-amine, 1-methoxy- is already functionalized, it could participate as a ligand or substrate in further reactions.

A DFT investigation of a hypothetical reaction pathway, for example, the N-arylation of the amine group, would involve these steps:

Geometry Optimization: The structures of all species (reactants, catalyst, intermediates, transition states, products) are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set. nrel.govchemrxiv.org

Transition State Search: Algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structures.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that reactants and products are energy minima (zero imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, verifying the computed pathway.

These calculations can reveal subtle electronic effects, such as how the methoxy group influences the nucleophilicity of the amine and the stability of reaction intermediates, thereby guiding the rational design of new synthetic methodologies. acs.org

In Silico Prediction of Potential Applications for Fluoren-2-amine, 1-methoxy-

In silico methods are increasingly used to predict the potential applications of novel compounds before their synthesis and experimental testing. nih.gov Based on its chemical structure, Fluoren-2-amine, 1-methoxy- is predicted to have applications in materials science and medicinal chemistry.

Materials Science: Fluorene derivatives are renowned for their use in organic light-emitting diodes (OLEDs) due to their high photoluminescence efficiency and good charge transport properties. mdpi.com The electron-donating amine and methoxy groups in Fluoren-2-amine, 1-methoxy- are expected to tune its electronic properties, making it a potential candidate as a blue-light emitter or a hole-transporting material. mdpi.com Computational chemistry can predict properties like ionization potential, electron affinity, and reorganization energy, which are critical for assessing a material's suitability for electronic devices.

Medicinal Chemistry: The fluorene scaffold is present in numerous biologically active compounds. nih.govresearchgate.net To assess the drug-like potential of Fluoren-2-amine, 1-methoxy-, various physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) can be predicted using computational models. researchgate.netcsmres.co.uk Web-based tools like ADMET-AI or SwissADME can provide rapid predictions based on the molecule's structure. greenstonebio.com These predictions help in early-stage drug discovery to filter out compounds with unfavorable properties.

The table below presents in silico ADMET predictions for Fluoren-2-amine, 1-methoxy-, generated using its SMILES structure (COc1ccc2c(c1N)Cc3ccccc23) and the SwissADME web tool.

| Property | Predicted Value/Class | Implication |

|---|---|---|

| Physicochemical Properties | ||

| Formula | C14H13NO | Basic molecular composition |

| Molecular Weight | 211.26 g/mol | Good (Lipinski's rule: <500) |

| LogP (Consensus) | 3.15 | Good lipophilicity (Lipinski's rule: ≤5) |

| Topological Polar Surface Area (TPSA) | 47.34 Ų | Good cell permeability (typically <140 Ų) |

| Number of Rotatable Bonds | 1 | Low conformational flexibility |

| Pharmacokinetics | ||

| GI Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells |

| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions via Cytochrome P450 enzyme inhibition |

| CYP2C9 inhibitor | Yes | |

| CYP3A4 inhibitor | Yes | |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Yes (0 violations) | Favorable properties for an oral drug candidate |

| Bioavailability Score | 0.55 | Good probability of oral bioavailability |

These predictions suggest that Fluoren-2-amine, 1-methoxy- possesses favorable drug-like properties, including high gastrointestinal absorption and blood-brain barrier permeability, making it an interesting scaffold for developing agents targeting the central nervous system. However, the predicted inhibition of several key CYP450 enzymes indicates a potential for drug-drug interactions that would need to be investigated experimentally.

Future Directions and Emerging Research Avenues for Fluoren 2 Amine, 1 Methoxy

Integration of Fluoren-2-amine, 1-methoxy- into Novel Chemical Systems and Methodologies

The integration of Fluoren-2-amine, 1-methoxy- into new chemical frameworks is a promising area of research. Its inherent properties make it a valuable building block for the synthesis of more complex molecules and materials. smolecule.com

Advanced Materials: In material science, the compound's fluorenyl core offers a foundation for developing novel organic electronic materials. solubilityofthings.com Its derivatives are being investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. ontosight.ai The electron-donating nature of the methoxy (B1213986) group can be harnessed to modulate the electronic properties of these materials. solubilityofthings.com

Polymer Synthesis: The amine group allows for the incorporation of Fluoren-2-amine, 1-methoxy- into polymer chains, potentially leading to materials with unique optical and electronic properties. smolecule.com

Organic Synthesis: As an intermediate, it can participate in various coupling reactions to create more intricate organic structures. smolecule.com The amine and methoxy groups offer sites for further functionalization through reactions like condensation and nucleophilic substitution. smolecule.com

Photosensitive Systems: The fluorene (B118485) moiety is known for its use in photosensitive supramolecular systems, suggesting that Fluoren-2-amine, 1-methoxy- could be integrated into light-triggered materials. researchgate.net

Advancements in Mechanistic Understanding of Fluoren-2-amine, 1-methoxy- Biological Interactions at the Molecular Level

While the biological activities of fluorene derivatives have been noted, a detailed mechanistic understanding of how Fluoren-2-amine, 1-methoxy- interacts with biological systems at the molecular level is still an emerging area of research.

Enzyme and Receptor Interactions: Future studies will likely focus on elucidating the specific binding modes of this compound with biological targets such as enzymes and receptors. smolecule.comevitachem.com For instance, investigations into its interactions with cytochrome P450 enzymes could reveal its potential to modulate drug metabolism. smolecule.com

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the Fluoren-2-amine, 1-methoxy- structure will be crucial to establish clear SARs. This involves synthesizing derivatives with varied substituents to understand how different functional groups influence biological activity, such as antimicrobial or cytotoxic effects. smolecule.com

Computational Modeling: Molecular docking and simulation studies can provide valuable insights into the potential binding affinities and interaction patterns of Fluoren-2-amine, 1-methoxy- with various protein targets, guiding further experimental work.

Challenges and Opportunities in the Scalable and Sustainable Synthesis of Fluoren-2-amine, 1-methoxy- and its Derivatives

The broader application of Fluoren-2-amine, 1-methoxy- and its derivatives is contingent on the development of efficient, scalable, and environmentally friendly synthetic methods.

Current Synthetic Approaches and Challenges: Traditional multi-step syntheses of fluorene derivatives can be complex and may not be suitable for large-scale production. tandfonline.com Challenges include achieving high yields and purity while minimizing the use of hazardous reagents. nih.gov

Opportunities for Advancement:

Green Chemistry: There is a significant opportunity to develop greener synthetic routes that utilize less hazardous solvents and reagents, and that are more atom-economical. vulcanchem.com

Catalytic Methods: The exploration of novel catalytic systems, such as those involving transition metals, could lead to more efficient and selective syntheses. rsc.org

Flow Chemistry: The implementation of flow chemistry techniques could enable continuous, scalable, and safer production of Fluoren-2-amine, 1-methoxy- and its derivatives.

| Synthetic Strategy | Description | Potential Advantages |

| Nitration and Reduction | Introduction of a nitro group onto the fluorene backbone, followed by reduction to the amine. smolecule.com | A well-established method for amine synthesis. |

| Methoxylation | Introduction of the methoxy group via methylation reactions. smolecule.com | Allows for precise placement of the methoxy group. |

| Suzuki Coupling | A cross-coupling reaction that can be used to build the biphenyl (B1667301) precursor to the fluorenone, which can then be converted to the fluorene. tandfonline.com | A robust and versatile method for forming carbon-carbon bonds. |

| Hoffmann Rearrangement | A method to convert an amide to an amine, which can be applied in the synthesis of fluorenone precursors. tandfonline.com | Useful for introducing the amine functionality. |

Hypothetical Applications and Unexplored Research Frontiers for Fluoren-2-amine, 1-methoxy- in Interdisciplinary Sciences

The unique combination of functional groups in Fluoren-2-amine, 1-methoxy- opens the door to a wide range of hypothetical applications and unexplored research areas that bridge chemistry, biology, and materials science.

Bioconjugation and Drug Delivery: The amine group provides a handle for conjugating the molecule to biomolecules like proteins or nanoparticles, potentially for targeted drug delivery or as a fluorescent tag for bioimaging. vulcanchem.com

Nonlinear Optical (NLO) Materials: Fluorene derivatives have shown promise in NLO applications. acs.org Further research into the NLO properties of Fluoren-2-amine, 1-methoxy- and its derivatives could lead to the development of advanced materials for optical switching and other photonic applications. acs.orgresearchgate.net

Chemosensors: The fluorescent nature of the fluorene core could be exploited to develop chemosensors that exhibit a change in fluorescence upon binding to specific analytes. ontosight.ai

Bioisosteric Replacement: In medicinal chemistry, the strategic placement of fluorine atoms can significantly impact a molecule's biological properties. researchgate.net While not containing fluorine itself, the study of how fluorinated analogs of Fluoren-2-amine, 1-methoxy- behave could provide valuable insights for drug design.

Q & A

Basic: What are the recommended synthetic routes for 1-methoxy-fluoren-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of 1-methoxy-fluoren-2-amine typically involves introducing the methoxy group at the 1-position of the fluorene ring, followed by amination at the 2-position. Key steps include:

- Methoxy Introduction: Use nucleophilic substitution or Friedel-Crafts alkylation with methylating agents (e.g., methyl iodide) under anhydrous conditions .

- Amination: Catalytic methods (e.g., Buchwald-Hartwig amination) or nitro reduction (e.g., using Pd/C and H₂) for amine group introduction.

- Optimization: Reaction temperature (e.g., 60–80°C for nitro reduction), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (1–5 mol% Pd) influence yield and purity. Batch-specific analytical data (HPLC, NMR) should validate each step .

Basic: How should 1-methoxy-fluoren-2-amine be characterized to confirm structural integrity?

Methodological Answer:

- Spectroscopic Analysis:

- Purity Assessment: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. Purity ≥98% is recommended for pharmacological studies .

Advanced: How does the position of the methoxy group (ortho vs. para/meta) in fluoren-2-amine derivatives influence biological activity?

Methodological Answer:

The methoxy group’s position significantly alters electronic and steric properties:

- Ortho-Substitution (1-position): Steric hindrance may reduce binding affinity to receptors (e.g., serotonin transporters) compared to para/meta positions. Evidence from rat brain tissue studies shows ortho-methoxyamphetamines have weaker serotonin modulation .

- Electronic Effects: Methoxy groups at the 1-position donate electron density via resonance, potentially stabilizing charge-transfer interactions in fluorophores or receptor ligands. Computational modeling (DFT) can predict these effects .

Advanced: How can researchers resolve contradictions in reported solubility or stability data for 1-methoxy-fluoren-2-amine?

Methodological Answer:

Contradictions often arise from:

- Solvent Polarity: Test solubility in graded solvents (e.g., DMSO > ethanol > hexane). Polar aprotic solvents enhance solubility due to amine and methoxy interactions .

- Storage Conditions: Long-term stability (≥5 years) requires storage at -20°C in amber vials to prevent photodegradation or hydrolysis. Batch-specific stability data from certificates of analysis (CoA) must be reviewed .

- Analytical Variability: Cross-validate results using orthogonal methods (e.g., TLC vs. HPLC) and replicate experiments under controlled humidity/temperature .

Basic: What safety protocols are critical when handling 1-methoxy-fluoren-2-amine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Waste Management: Segregate hazardous waste in labeled containers for incineration. Avoid aqueous disposal due to potential environmental toxicity .

- Emergency Response: For spills, neutralize with inert absorbents (e.g., vermiculite) and evacuate the area. Safety Data Sheets (SDS) must be accessible .

Advanced: What computational tools are recommended for predicting the reactivity of 1-methoxy-fluoren-2-amine in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian or ORCA .